molecular formula C11H12N2OS B2760431 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 1038309-85-1

5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B2760431
CAS RN: 1038309-85-1
M. Wt: 220.29
InChI Key: APBJYSLYRXZFJK-UHFFFAOYSA-N
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Description

“5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one carbon atom, and two oxygen atoms . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound like “5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol” can be analyzed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can be complex and varied, depending on the specific substituents present in the molecule. They are known to participate in a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Corrosion Inhibition

One application of 1,3,4-oxadiazole derivatives, including structures similar to 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol, is in corrosion inhibition. These compounds have shown significant potential in protecting mild steel against corrosion in acidic environments. This protective capability is attributed to the formation of a protective layer on the metal surface, with efficiency increasing at higher concentrations. Such inhibitors are crucial in extending the lifespan of metal structures in corrosive environments, particularly in industrial settings (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Research has identified the antimicrobial potential of 1,3,4-oxadiazole derivatives, including compounds similar to 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol. These compounds have been effective against a broad range of pathogens, including bacteria and fungi, highlighting their potential as templates for designing new antimicrobial agents. Their mechanism of action includes disrupting cell wall integrity, leading to the release of cytoplasmic contents and cell death (Xie et al., 2017).

Anticancer Activity

Certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity. These compounds have shown promising results in inhibiting the growth of cancer cell lines, indicating their potential as anticancer agents. The structural features of these compounds, such as substitutions at specific positions, play a crucial role in their activity, suggesting that modifications to the oxadiazole core could lead to more effective cancer therapies (Gudipati, Anreddy, & Manda., 2011).

Material Science Applications

In material science, 1,3,4-oxadiazole derivatives are explored for their potential in creating novel polymers with enhanced properties. These compounds have been used as building blocks in synthesizing polymers with high thermal stability and desirable mechanical properties. Such materials are of interest for applications in electronics, coatings, and as components in advanced composite materials (Rahmani & Zadeh Mahani, 2015).

properties

IUPAC Name

5-(4-propan-2-ylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(2)8-3-5-9(6-4-8)10-12-13-11(15)14-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBJYSLYRXZFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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